11-[3-(benzyloxy)phenyl]-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-[3-(benzyloxy)phenyl]-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin family This compound is characterized by its unique structure, which includes a benzyloxy group and a phenylcarbonyl group attached to a hexahydro-dibenzo diazepin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[3-(benzyloxy)phenyl]-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the benzyloxy intermediate: This step involves the reaction of a suitable phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Cyclization: The benzyloxy intermediate undergoes cyclization with a suitable diamine to form the dibenzo[b,e][1,4]diazepin core.
Introduction of the phenylcarbonyl group: The final step involves the acylation of the dibenzo[b,e][1,4]diazepin core with a phenylcarbonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
11-[3-(benzyloxy)phenyl]-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace certain groups with others, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
11-[3-(benzyloxy)phenyl]-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-[3-(benzyloxy)phenyl]-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(benzyloxy)phenyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-(2-benzyloxy-phenyl)-3-(4-methoxy-phenyl)-2,3,4,5,10,11-hexahydro-dibenzo[b,e][1,4]diazepin-1-one
- 7-Benzoyl-11-(3-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
What sets 11-[3-(benzyloxy)phenyl]-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart from similar compounds is its specific substitution pattern and the presence of both benzyloxy and phenylcarbonyl groups
Properties
Molecular Formula |
C33H28N2O3 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2-benzoyl-6-(3-phenylmethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C33H28N2O3/c36-30-16-8-15-28-31(30)32(24-13-7-14-26(19-24)38-21-22-9-3-1-4-10-22)35-27-18-17-25(20-29(27)34-28)33(37)23-11-5-2-6-12-23/h1-7,9-14,17-20,32,34-35H,8,15-16,21H2 |
InChI Key |
PPBBRFOJPVXANM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC(=CC=C5)OCC6=CC=CC=C6)C(=O)C1 |
Origin of Product |
United States |
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